molecular formula C7H6BrNO2S B15312594 4-(4-Bromothiophen-2-yl)oxazolidin-2-one

4-(4-Bromothiophen-2-yl)oxazolidin-2-one

Cat. No.: B15312594
M. Wt: 248.10 g/mol
InChI Key: HBTAFFZMAKCCLZ-UHFFFAOYSA-N
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Description

4-(4-Bromothiophen-2-yl)oxazolidin-2-one is a heterocyclic compound that features both a brominated thiophene ring and an oxazolidinone ring

Preparation Methods

The synthesis of 4-(4-Bromothiophen-2-yl)oxazolidin-2-one can be achieved through several routes. One common method involves the reaction of 4-bromothiophene-2-carboxylic acid with an appropriate amine to form an amide intermediate. This intermediate is then cyclized to form the oxazolidinone ring. The reaction conditions typically involve the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride .

Chemical Reactions Analysis

4-(4-Bromothiophen-2-yl)oxazolidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while the oxazolidinone ring can be reduced to form corresponding amines.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride .

Mechanism of Action

The mechanism of action of 4-(4-Bromothiophen-2-yl)oxazolidin-2-one depends on its application. In medicinal chemistry, its antibacterial activity is attributed to the inhibition of bacterial protein synthesis by binding to the bacterial ribosome . The molecular targets include the peptidyl transferase center of the ribosome, which is crucial for protein elongation.

Comparison with Similar Compounds

Similar compounds to 4-(4-Bromothiophen-2-yl)oxazolidin-2-one include:

The uniqueness of this compound lies in its brominated thiophene ring, which imparts distinct electronic properties and reactivity compared to other oxazolidinones.

Properties

Molecular Formula

C7H6BrNO2S

Molecular Weight

248.10 g/mol

IUPAC Name

4-(4-bromothiophen-2-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H6BrNO2S/c8-4-1-6(12-3-4)5-2-11-7(10)9-5/h1,3,5H,2H2,(H,9,10)

InChI Key

HBTAFFZMAKCCLZ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)O1)C2=CC(=CS2)Br

Origin of Product

United States

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